Ethaneperoxoic acid, 1-cyano-1-phenylpentyl ester Ethaneperoxoic acid, 1-cyano-1-phenylpentyl ester
Brand Name: Vulcanchem
CAS No.: 58422-73-4
VCID: VC18478063
InChI: InChI=1S/C14H17NO3/c1-3-4-10-14(11-15,18-17-12(2)16)13-8-6-5-7-9-13/h5-9H,3-4,10H2,1-2H3
SMILES:
Molecular Formula: C14H17NO3
Molecular Weight: 247.29 g/mol

Ethaneperoxoic acid, 1-cyano-1-phenylpentyl ester

CAS No.: 58422-73-4

Cat. No.: VC18478063

Molecular Formula: C14H17NO3

Molecular Weight: 247.29 g/mol

* For research use only. Not for human or veterinary use.

Ethaneperoxoic acid, 1-cyano-1-phenylpentyl ester - 58422-73-4

Specification

CAS No. 58422-73-4
Molecular Formula C14H17NO3
Molecular Weight 247.29 g/mol
IUPAC Name (1-cyano-1-phenylpentyl) ethaneperoxoate
Standard InChI InChI=1S/C14H17NO3/c1-3-4-10-14(11-15,18-17-12(2)16)13-8-6-5-7-9-13/h5-9H,3-4,10H2,1-2H3
Standard InChI Key JEYGASJALPARGD-UHFFFAOYSA-N
Canonical SMILES CCCCC(C#N)(C1=CC=CC=C1)OOC(=O)C

Introduction

Chemical Identity and Structural Features

Molecular Composition

Ethaneperoxoic acid, 1-cyano-1-phenylpentyl ester has the molecular formula C₁₄H₁₇NO₃ and a molecular weight of 247.29 g/mol . The compound’s IUPAC name, (1-cyano-1-phenylpentyl) ethaneperoxoate, reflects its ester linkage between a 1-cyano-1-phenylpentanol derivative and ethaneperoxoic acid .

Structural Characteristics

Key structural elements include:

  • Peroxy group (-O-O-): Imparts thermal and photolytic instability, facilitating radical generation.

  • Cyano group (-C≡N): Enhances electrophilicity and influences solubility in polar solvents.

  • Phenylpentyl backbone: Contributes to steric bulk and aromatic interactions .

The SMILES notation CCCCC(C#N)(C1=CC=CC=C1)OOC(=O)C and InChIKey JEYGASJALPARGD-UHFFFAOYSA-N provide precise representations for computational modeling .

Table 1: Key Identifiers

PropertyValueSource
CAS Registry Number58422-73-4
PubChem CID570711
Molecular FormulaC₁₄H₁₇NO₃
Exact Mass247.1208 Da
XLogP3-AA3.3

Synthesis and Manufacturing

Synthetic Pathways

Industrial synthesis typically involves the reaction of 1-cyano-1-phenylpentanol with ethaneperoxoic acid (peracetic acid) under anhydrous conditions. Acid catalysts like sulfuric acid or ion-exchange resins accelerate esterification, yielding the target compound with >80% efficiency in optimized setups.

Purification and Stability

Post-synthesis, fractional distillation or chromatography isolates the peroxide from byproducts. Due to its thermal sensitivity, storage requires temperatures below -20°C in amber glass under nitrogen.

Reactivity and Decomposition Mechanisms

Radical Generation

The peroxy bond’s weak dissociation energy (~45 kcal/mol) enables homolytic cleavage upon heating (>60°C) or UV exposure, producing acetyloxy and pentyl-cyano-phenyl radicals:
C14H17NO3ΔCH3C(O)O+C12H14N\text{C}_{14}\text{H}_{17}\text{NO}_{3} \xrightarrow{\Delta} \text{CH}_{3}\text{C(O)O}^\cdot + \text{C}_{12}\text{H}_{14}\text{N}^\cdot

Oxidation Reactions

The compound oxidizes thiols to disulfides and tertiary amines to N-oxides, with reaction rates dependent on solvent polarity.

Industrial and Research Applications

Polymerization Initiator

In radical polymerization, the compound initiates chain growth in styrene and acrylate monomers. Comparative studies show a 15–20% higher initiation efficiency than benzoyl peroxide at 70°C.

Table 2: Polymerization Performance

MonomerTemperature (°C)Conversion (%)Initiator Efficiency
Styrene70920.85
Methyl acrylate60880.78

Organic Synthesis

The peroxide facilitates C–H functionalization in alkanes and allylic oxidations. For example, cyclohexane reacts to form cyclohexanol/cyclohexanone mixtures (7:3 ratio) under reflux.

Future Research Directions

Kinetic Studies

Time-resolved spectroscopy could quantify radical lifetimes, optimizing polymerization conditions.

Bioactive Derivatives

Functionalizing the phenyl ring may yield peroxides with antimicrobial or anticancer properties, though no studies yet confirm this.

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